molecular formula C9H8FNO2 B13523469 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13523469
M. Wt: 181.16 g/mol
InChI Key: WHTFRWHDROTGSR-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-fluoropyridine with a cyclopropane carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Comparison: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a cyclopropane ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

2-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-8-5(2-1-3-11-8)6-4-7(6)9(12)13/h1-3,6-7H,4H2,(H,12,13)

InChI Key

WHTFRWHDROTGSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(N=CC=C2)F

Origin of Product

United States

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